Description
[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol is a chemical compound classified under oxaspiro compounds, characterized by a spirocyclic structure that incorporates an oxygen atom. This unique configuration makes it a subject of interest for various scientific studies and applications, particularly in the fields of organic chemistry and medicinal research. The compound is notable for its potential biological activities, including antimicrobial and anticancer properties, which are currently under investigation.
Source
The compound can be synthesized through various methods, with one prominent approach being the Lewis acid-catalyzed Prins/pinacol cascade process. This synthesis method is significant for its efficiency in constructing complex molecular architectures from simpler precursors.
Classification
Methods
The primary synthesis method for [8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol involves a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method entails the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of the oxaspirocycle structure. The process can be optimized by adjusting parameters such as temperature, solvent choice, and catalyst concentration to maximize yield and selectivity.
Technical Details
This synthetic route is advantageous due to its ability to produce complex structures in a single reaction step, minimizing the need for multiple synthetic procedures. The use of Lewis acids as catalysts facilitates the formation of reactive intermediates that are crucial for the cascade reaction.
Structure
The molecular structure of [8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol features a spirocyclic arrangement with an oxygen atom integrated into the ring system. The compound's stereochemistry is essential for its biological activity and interaction with various molecular targets.
Data
Property | Value |
---|---|
Molecular Formula | C13H24O2 |
Molecular Weight | 212.33 g/mol |
IUPAC Name | [8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol |
InChI | InChI=1S/C13H24O2/c1-10(2)11... |
Canonical SMILES | CC(C)C1CCCC2(C1)CCC(O2)CO |
Reactions
[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol participates in various chemical reactions, including oxidation, reduction, and substitution reactions:
Technical Details
The specific products formed from these reactions depend on the conditions employed, such as temperature and reagent concentration.
The mechanism of action for [8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol involves its interaction with biological targets at the molecular level. The compound may interact with enzymes and receptors, modulating various biochemical pathways:
Further research is necessary to elucidate the specific molecular targets and pathways influenced by this compound.
Physical Properties
The compound appears as a liquid at room temperature, indicating its potential volatility and solubility characteristics.
Chemical Properties
Key chemical properties include:
Property | Value |
---|---|
Appearance | Liquid |
Storage Temperature | Room Temperature (RT) |
Hazard Statements | H227-H315-H319-H335 |
These properties suggest that while it may be useful in various applications, appropriate safety measures should be taken during handling.
[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol has several scientific applications:
This compound's diverse applications highlight its significance in advancing both scientific research and industrial innovation.
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3